The compound (E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry. Its structure features a chlorophenyl group, a furan ring, and an acrylamide moiety, which contribute to its potential biological activities. The compound is classified under organic compounds with significant implications in pharmaceuticals due to its unique structural characteristics.
This compound can be sourced from chemical suppliers and databases like PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and potential applications. It belongs to the class of acrylamides, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The synthesis of (E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide typically involves several steps:
The synthetic routes often require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts may also be employed to facilitate specific reactions.
The molecular formula of (E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide is . Its structure can be represented using various chemical notation systems:
InChI=1S/C17H16ClN3O/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22)The molecular weight is approximately 315.78 g/mol, with a melting point that varies based on purity and specific synthesis conditions.
(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide can undergo several types of chemical reactions:
These reactions are typically facilitated by specific reagents or catalysts that enhance reactivity while maintaining selectivity towards desired products.
The mechanism of action for (E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide involves interaction with biological targets such as enzymes or receptors. The compound's structural components allow for:
(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-y)methyl)acrylamide has several notable applications:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents or study complex biochemical processes due to its multifaceted structure and potential applications in various scientific fields.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1